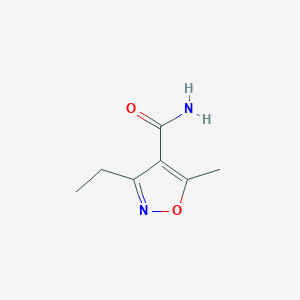

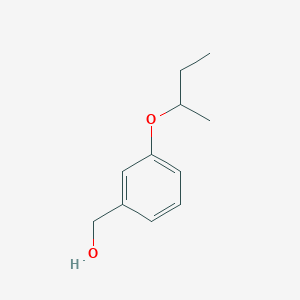

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-amine hydrochloride

Vue d'ensemble

Description

The compound is a derivative of 3,4-dihydroisoquinoline , which is a type of isoquinoline. Isoquinolines are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings) and are often used in medicinal chemistry due to their broad biological effects .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines often involves Bischler-Napieralski-type reactions . This process promotes the synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinoline derivatives is complex and can vary based on the specific substituents attached to the isoquinoline ring .Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinolines can be quite diverse, depending on the specific substituents attached to the isoquinoline ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroisoquinoline derivatives can vary widely depending on the specific substituents attached to the isoquinoline ring .Applications De Recherche Scientifique

Therapeutic Potential in Cancer and CNS Disorders

Tetrahydroisoquinoline (THIQ) derivatives, including compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-amine hydrochloride, have shown promising therapeutic activities across a range of applications, particularly in cancer and central nervous system (CNS) disorders. Initially recognized for their neurotoxic effects, certain THIQ derivatives have been reevaluated for their neuroprotective properties, including potential Parkinsonism-preventing capabilities in mammals. These compounds have also been explored for their anticancer activities, with some achieving significant milestones in drug discovery for cancer treatment, such as the FDA approval of trabectedin for soft tissue sarcomas. This reflects the broader scope of THIQ derivatives in therapeutic interventions, highlighting their potential in addressing infectious diseases like malaria, tuberculosis, HIV, HSV, and leishmaniasis, and possibly serving as novel drugs for various therapeutic activities with unique mechanisms of action (Singh & Shah, 2017).

Neuroprotective, Antiaddictive, and Antidepressant Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a non-catechol tetrahydroisoquinoline present in the mammalian brain, exhibits neuroprotective, antiaddictive, and antidepressant-like activities in animal models. The unique and complex mechanisms of neuroprotection offered by 1MeTIQ in neurodegenerative diseases of the CNS suggest roles for MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system. Additionally, the demonstrated antiaddictive and antidepressant effects in models of depression and addiction further underscore the therapeutic potential of THIQ derivatives in CNS disorders, presenting a considerable promise for their development into drugs (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Insights on Antitubercular Activity

Some isoquinoline derivatives have been evaluated for their antitubercular activity, showcasing the potential of these compounds in combating tuberculosis. The modification of structures related to isoniazid, and the exploration of derivatives like 2-isonicotinoylhydrazinecarboxamide, reveal significant activity against M. tuberculosis and non-tuberculous mycobacteria, presenting a viable path for the design of new anti-TB compounds. This suggests the adaptability and potential of isoquinoline derivatives in addressing infectious diseases beyond their initial therapeutic scopes (Asif, 2014).

Mécanisme D'action

Target of Action

The primary target of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-amine hydrochloride is the Aldo-Keto Reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 metabolism . This can have a significant impact on the progression of diseases such as breast and prostate cancer where AKR1C3 plays a role .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as aldo-keto reductase family 1 member C3 (AKR1C3), where it exhibits selective inhibition . The binding interactions between this compound and AKR1C3 involve the accommodation of the tetrahydroquinoline moiety within the enzyme’s active site, leading to inhibition of its catalytic activity . Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and experimental conditions. In cancer cell lines, this compound has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism . Specifically, it can influence the activity of transcription factors and signaling molecules, thereby affecting cell proliferation, apoptosis, and differentiation. The impact on cellular metabolism includes changes in metabolic flux and the levels of key metabolites, which can have downstream effects on cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s mechanism of action involves the inhibition of AKR1C3 by binding to its active site, which prevents the enzyme from catalyzing its substrate reactions . This inhibition is facilitated by the structural compatibility of the tetrahydroquinoline moiety with the enzyme’s binding pocket. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound can lead to sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are dependent on the concentration and duration of exposure, as well as the specific experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to produce therapeutic effects, such as the inhibition of tumor growth and modulation of metabolic pathways . High doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects depends on the species and strain of the animal model, as well as the route of administration and duration of treatment.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of AKR1C3 affects the metabolism of steroid hormones and prostaglandins, leading to changes in metabolic flux and the levels of these metabolites . Additionally, the compound may interact with other enzymes involved in cellular metabolism, further influencing metabolic pathways and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in aqueous solutions facilitates its uptake by cells, where it can be distributed to various intracellular compartments . The localization and accumulation of the compound within cells are influenced by its interactions with transporters and binding proteins, which can affect its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound has been observed to localize within specific cellular compartments, such as the cytoplasm and nucleus . This localization is essential for its activity, as it allows the compound to interact with its target biomolecules and exert its effects on cellular function. The presence of targeting signals and post-translational modifications can further influence the compound’s distribution and activity within cells.

Propriétés

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-11(2)14(9-15)16-8-7-12-5-3-4-6-13(12)10-16;/h3-6,11,14H,7-10,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUFKLGLKVDVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)N1CCC2=CC=CC=C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)

![2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1519403.png)

![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1519408.png)

![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)

![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)